4-Aminoheptanedioic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

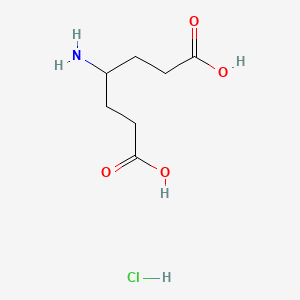

4-Aminoheptanedioic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4 and a molecular weight of 211.64 g/mol . It is a derivative of heptanedioic acid, featuring an amino group at the fourth position and a hydrochloride salt form. This compound is primarily used in research settings and has various applications in chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoheptanedioic acid hydrochloride typically involves the reaction of heptanedioic acid with ammonia or an amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective introduction of the amino group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Acid-Base Reactions

The compound undergoes neutralization due to its acidic (carboxylic acid) and basic (amine) functional groups:

-

Protonation/Deprotonation :

The amine group (pKa ~9–10) remains protonated under acidic conditions, while carboxylic acid groups (pKa ~2–3) deprotonate in basic environments. This amphoteric nature allows pH-dependent solubility .

| Reaction Type | Conditions | Products |

|---|---|---|

| Neutralization | NaOH (aq) | Sodium 4-aminoheptanedioate + NaCl + H₂O |

Acylation and Condensation

The primary amine participates in nucleophilic acylations, forming amides or ureas:

-

Acetylation : Reacts with acetic anhydride to yield N-acetyl-4-aminoheptanedioic acid, as observed in analogous carbodiimide-driven systems .

-

Carbodiimide Reactions : Forms anhydrides or N-acylureas when treated with carbodiimides like EDC (ethylcarbodiimide) .

Example Reaction :

C₇H₁₃NO₄\cdotpHCl+(CH₃CO)2O→Ac-C₇H₁₂NO₄+HCl+CH₃COOH

Cyclization with Aldehydes

The amino group reacts with aldehydes (e.g., formaldehyde) to form cyclic imines or hydroxymethylated intermediates, similar to other amino acids :

-

Formaldehyde Adducts : Forms a thiazinane-like structure via hemiaminal intermediates under acidic or basic conditions .

| Reactant | Conditions | Product |

|---|---|---|

| HCHO (aq) | pH 7–9, 25°C | Cyclized lactam derivative |

Metabolic and Biochemical Pathways

In biological systems, homologs like 2-aminoheptanedioic acid show altered levels in disease states (e.g., glioblastoma), suggesting enzymatic oxidation or transamination . For 4-aminoheptanedioic acid, potential pathways include:

-

Deamination : Conversion to α-ketoheptanedioic acid via aminotransferases.

-

Oxidative Decarboxylation : Formation of glutaric acid derivatives under mitochondrial conditions .

Salt Formation and Precipitation

The hydrochloride salt dissociates in polar solvents, enabling ion-exchange reactions:

-

Metal Chelation : Binds divalent cations (e.g., Ca²⁺, Zn²⁺) through carboxylate groups, forming insoluble complexes .

| Metal Ion | Reaction Outcome |

|---|---|

| Ca²⁺ | Precipitates as calcium 4-aminoheptanedioate |

| Zn²⁺ | Forms ZnCl₂ and free acid in acidic media |

Stability and Degradation

科学的研究の応用

Introduction to 4-Aminoheptanedioic Acid Hydrochloride

This compound, also known by its chemical structure and CAS number 1909319-97-6, is an amino acid derivative with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes two carboxylic acid groups and an amino group, making it a versatile building block in biochemical research and pharmaceutical applications.

Biochemical Research

This compound serves as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it suitable for various laboratory experiments, particularly in peptide synthesis where precise pH control is critical for optimal reaction conditions .

Peptide Synthesis

The compound is employed in solid-phase peptide synthesis due to its high yield properties. It acts as a coupling agent that facilitates the formation of peptide bonds between amino acids, thus enabling the production of complex peptides necessary for therapeutic and research purposes .

Pharmacological Studies

Recent pharmacochemical studies have highlighted the potential of this compound in developing multitarget drug candidates. Its structural characteristics allow it to be incorporated into hybrid molecules that exhibit significant biological activity, including anti-inflammatory properties .

Case Study: Anti-Inflammatory Activity

In a study examining various amino acid hybrids, 4-aminoheptanedioic acid was identified as a key component responsible for inhibiting lipid peroxidation, showcasing its potential therapeutic applications in treating inflammatory diseases .

Metabolomics

Research has indicated that 4-aminoheptanedioic acid plays a role in the metabolic profiling of certain diseases, such as lymphoma. In metabolomic studies, this compound has been associated with specific metabolic pathways that could lead to better understanding and treatment strategies for lymphomas .

Data Table: Metabolomic Profile of Lymphoma Subtypes

| Metabolite | Diffuse Large B-Cell Lymphoma | Follicular Lymphoma | Chronic Lymphocytic Leukemia | Multiple Myeloma |

|---|---|---|---|---|

| 2-Aminoheptanedioic Acid | Significant Decrease | Significant Decrease | Notable Changes | Notable Changes |

| p-Value | 4.3×10−6 | 0.0004 | N/A | N/A |

Agricultural Science

In agricultural research, the compound has been investigated for its effects on metabolite changes during wine fermentation processes influenced by different pesticides. This highlights its relevance not only in health sciences but also in food science and agriculture .

作用機序

The mechanism of action of 4-Aminoheptanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting various biochemical pathways .

類似化合物との比較

Similar Compounds

4-Aminobutanoic acid (GABA): A neurotransmitter with a similar amino acid structure.

4-Aminopentanoic acid: Another amino acid derivative with a shorter carbon chain.

4-Aminoadipic acid: A related compound with similar functional groups but different chain length.

Uniqueness

4-Aminoheptanedioic acid hydrochloride is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

生物活性

4-Aminoheptanedioic acid hydrochloride, also known as 2-aminoheptanedioic acid or alpha-aminopimelic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound belongs to the class of alpha-amino acids, characterized by the presence of both amino and carboxylic acid functional groups. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₃N₁O₄

- Molecular Weight : 175.18 g/mol

- IUPAC Name : 2-aminoheptanedioic acid

- CAS Number : 1909319-97-6

Structure

The compound features a heptanedioic acid backbone with an amino group at the second carbon position. This configuration is crucial for its biological activity.

Research indicates that this compound may exert various biological effects through different mechanisms:

- Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly through interactions with GABA (gamma-aminobutyric acid) transporters, which are critical in regulating inhibitory neurotransmission in the central nervous system .

- Metabolic Effects : It has been identified as a secondary metabolite with potential roles in metabolic pathways. For instance, it has been detected in beverages and fruits, suggesting a possible biomarker for dietary intake and its effects on metabolism .

- Antiviral Activity : Preliminary studies suggest that derivatives of amino acids similar to 4-aminoheptanedioic acid may exhibit antiviral properties, particularly against hepatitis C virus (HCV) by inhibiting viral assembly and replication .

In Vitro Studies

In vitro studies have demonstrated that compounds related to 4-aminoheptanedioic acid can inhibit specific biological pathways:

- GABA Transporters : Functionalized amino acids derived from this compound have shown inhibitory effects on GABA transporters (mGAT1 and mGAT4), which are implicated in neuropathic pain management. Compounds exhibited varying degrees of potency, indicating their potential therapeutic applications .

In Vivo Studies

Pharmacokinetic studies conducted in animal models have revealed favorable absorption and distribution characteristics for derivatives of 4-aminoheptanedioic acid. These studies are essential for understanding the compound's efficacy and safety profile when considering therapeutic applications .

Case Studies

- Neuropathic Pain Management : A study explored the efficacy of novel amino acids as GABA uptake inhibitors in managing neuropathic pain. The results indicated promising activity against specific GABA transporters, suggesting that derivatives of 4-aminoheptanedioic acid could be developed into effective treatments .

- Metabolomic Profiling : Research involving metabolomic analysis highlighted the presence of 2-aminoheptanedioic acid as a significant metabolite in probiotic-treated rats, suggesting its involvement in energy metabolism and potential neuroprotective roles .

Summary of Biological Activities

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 175.18 g/mol |

| Solubility | High solubility (1.26 g/L) |

| Lipophilicity | LogP -2.36 |

| pKa | 4.52 (acidic) |

特性

IUPAC Name |

4-aminoheptanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c8-5(1-3-6(9)10)2-4-7(11)12;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQBFRWDIHLWMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。